molecular formula C17H27NO3S B13371724 1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-2-ethylpiperidine

1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-2-ethylpiperidine

Cat. No.: B13371724
M. Wt: 325.5 g/mol
InChI Key: MFWQXFCYBVAYIY-UHFFFAOYSA-N
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Description

1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-2-ethylpiperidine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with an ethyl group and a sulfonyl group attached to a phenyl ring, which is further substituted with ethoxy and dimethyl groups.

Preparation Methods

The synthesis of 1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-2-ethylpiperidine typically involves multi-step organic reactions. One common synthetic route includes the sulfonylation of a piperidine derivative with a sulfonyl chloride, followed by the introduction of ethyl and ethoxy groups under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents.

Chemical Reactions Analysis

1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-2-ethylpiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl ring, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction pathway and conditions.

Scientific Research Applications

1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-2-ethylpiperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-2-ethylpiperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The ethyl and ethoxy groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-2-ethylpiperidine can be compared with similar compounds such as:

  • 1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine
  • 1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide

These compounds share structural similarities but differ in their specific substitutions and functional groups, which can lead to variations in their chemical properties and applications. The unique combination of ethyl and ethoxy groups in this compound distinguishes it from its analogs, potentially offering different reactivity and biological activity.

Properties

Molecular Formula

C17H27NO3S

Molecular Weight

325.5 g/mol

IUPAC Name

1-(5-ethoxy-2,4-dimethylphenyl)sulfonyl-2-ethylpiperidine

InChI

InChI=1S/C17H27NO3S/c1-5-15-9-7-8-10-18(15)22(19,20)17-12-16(21-6-2)13(3)11-14(17)4/h11-12,15H,5-10H2,1-4H3

InChI Key

MFWQXFCYBVAYIY-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=C(C=C(C(=C2)OCC)C)C

Origin of Product

United States

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